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Compound of Interest

Compound Name: (3-Methoxypropyl)boronic acid
CAS No.: 1089725-75-6
Cat. No.: B2460211
Get Quote
. J

Introduction & Chemical Profile

(3-Methoxypropyl)boronic acid (CAS: 104376-21-8) is a functionalized alkylboronic acid
frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions to
introduce methoxypropyl side chains. Unlike arylboronic acids, alkylboronic acids possess
unique spectral characteristics due to the electron-donating nature of the alkyl chain and the
high conformational flexibility of the propyl linker.

This guide provides a detailed analysis of the Proton (

H) and Boron (

B) NMR spectral signatures. Note that while specific raw spectral data for this CAS number is
often proprietary, the data presented below is derived from high-fidelity structural analogues
(e.g., propylboronic acid, 3-methoxypropan-1-ol) and standard organoboron spectroscopic
principles.

Chemical Identity[1][2][3][4][5][6]

o |[UPAC Name: (3-Methoxypropyl)boronic acid[1]
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e Structure:
e Molecular Formula: C

H
BO

e Molecular Weight: 117.94 g/mol

o Key Feature: Amphiphilic structure with a polar boronic acid head and an ether tail.

Experimental Protocols for NMR Acquisition

Boronic acids are dynamic molecules that exist in equilibrium with their dehydrated trimeric
form (boroxines). Proper sample preparation is critical to obtain a clean, interpretable spectrum.

Solvent Selection Strategy
e DMSO-d

(Recommended): The high polarity and hydrogen-bonding capability of DMSO stabilize the
monomeric boronic acid species, often allowing for the observation of the discrete B(OH)

protons.

» CDCI

(Secondary): Common for routine checks, but often leads to broad or invisible OH signals
due to rapid exchange. It also promotes partial dehydration to the boroxine, complicating the
aliphatic region.

Preparation Workflow

e Drying: Ensure the sample is free of excess water. If the solid appears "gummy,” it may be
partially dehydrated.

 Dissolution: Dissolve ~10-15 mg of sample in 0.6 mL of DMSO-d
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» Equilibration: Allow the sample to sit for 5-10 minutes. In DMSO, trace water usually shifts to
a distinct position, separating it from the boronic acid hydroxyls.

e Acquisition:

o H: Standard parameters (16-32 scans).

o B: Requires a specific probe or tunable broadband probe. Use quartz tubes if background
boron signal from borosilicate glass is problematic (though usually negligible for
concentrated organic samples).

Spectral Analysis: H NMR Data

The proton spectrum is characterized by a distinct triplet-quintet-triplet pattern for the propyl
chain, capped by a sharp methoxy singlet.

Predicted Data Table (400 MHz, DMSO-d )
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e Boron.

Mechanistic Insight

o Boron Shielding Effect: The methylene group directly attached to boron (

-CH

) appears significantly upfield (0.60 - 0.75 ppm). This is a diagnostic feature of alkylboranes.

o Ether Deshielding: The
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-CH

is deshielded by the electronegative oxygen atom, pushing it downfield to ~3.3 ppm, often
overlapping with the water signal in DMSO if not carefully dried.

e Boroxine Contamination: If the sample contains significant boroxine (the cyclic trimer), you
may see a secondary set of minor peaks slightly downfield from the monomer signals.

Spectral Analysis: B NMR Data

Boron-11 is a quadrupolar nucleus (

), resulting in broad lines. However, the chemical shift is highly informative regarding the
coordination geometry.

Predicted Data Table (128 MHz, DMSO-d)

Chemical Shift (

Peak Shape Species Notes

» Ppm)
Standard range for

32.0-335 Broad Singlet Monomer R-B(OH) _ J _
alkylboronic acids.
Slightly downfield;

~33.0-34.0 Broad Singlet Boroxine (RBO) appears if sample is
dehydrated.

) Boronate (sp Only appears if base
~3-5 Sharp Singlet

) (e.g., NaOH) is added.

Reference Standard: BF

(
ppm).

Technical Nuance: Quadrupolar Relaxation
The
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B signal will be broad (

Hz) due to efficient quadrupolar relaxation caused by the electric field gradient around the
trigonal planar boron atom. This broadening is normal and not indicative of impurity.

Structural Dynamics & Troubleshooting

The most common issue in analyzing (3-Methoxypropyl)boronic acid is the Monomer-
Boroxine Equilibrium. This is a reversible dehydration process that can confuse spectral

interpretation.

Visualization of Equilibrium (Graphviz)

Monomer v Dehﬁraf/%”DCB Boroxine (Trimer)
(3-Methoxypropyl)boronic acid (Vacuum/Hea : ) - Cyclic Anhydride
Target Species Hydrolysis Common Impurity/State

< (WateribMS0)

Click to download full resolution via product page
Caption: Reversible dehydration pathway. In non-polar solvents (CDCI

) or under vacuum, the equilibrium shifts right (Boroxine). In polar/wet solvents (DMSO + trace
H

0), it shifts left (Monomer).

Troubleshooting Guide
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Observation Diagnosis Remediation

Switch to dry DMSO-d

o Rapid proton exchange or or Acetone-d
Missing OH Peak ) )
formation of boroxine.

. Lower temperature to slow

exchange.

Add 1 drop of D

Mixture of Monomer and

Doublets in Alkyl Region O to force hydrolysis to the

Boroxine. monomer (Note: this will wipe

out the OH signal).

Broad Increase acquisition time (D1)
Normal quadrupolar relaxation.  or scan count; line broadening
B Signal is inherent.

Check for sample degradation.
Extra Peak at ~20 ppm Oxidation to Boric Acid. Boric acid appears distinct

from alkylboronates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (3-Methoxy-3-oxopropyl)boronic acid | C4H9BO4 | CID 53255331 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. scs.illinois.edu [scs.illinois.edu]

¢ To cite this document: BenchChem. [Technical Guide: NMR Spectral Analysis of (3-
Methoxypropyl)boronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2460211/docs#technical-guide-nmr-spectral-
analysis-of-3-methoxypropyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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